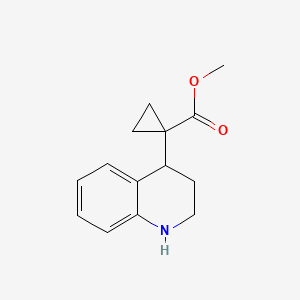
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring attached to a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline rings.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to natural alkaloids. It can be used as a probe to study enzyme interactions and receptor binding in various biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Its tetrahydroquinoline core is known to exhibit neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the development of new materials with specific electronic and optical properties. Its rigid cyclopropane ring and aromatic system contribute to the stability and functionality of these materials.
作用机制
The mechanism by which Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The tetrahydroquinoline ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate enzyme activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the cyclopropane ring, known for its biological activity.
Cyclopropane Carboxylates: Compounds with similar ester functionalities but lacking the tetrahydroquinoline core.
Quinoline Derivatives: Compounds with a fully aromatic quinoline ring, often used in medicinal chemistry.
Uniqueness
Methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is unique due to the combination of the rigid cyclopropane ring and the biologically active tetrahydroquinoline core. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
methyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)14(7-8-14)11-6-9-15-12-5-3-2-4-10(11)12/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFITZSDSLBMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)
![7-cyclopropyl-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2679194.png)
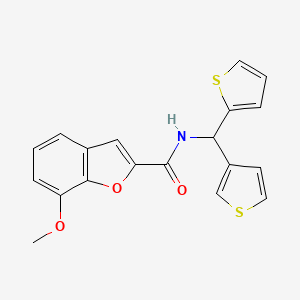
![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)
![6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2679197.png)
![4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B2679200.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)
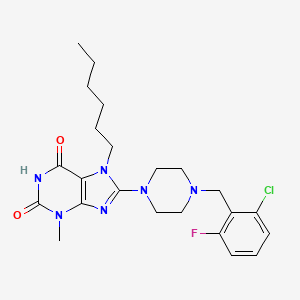
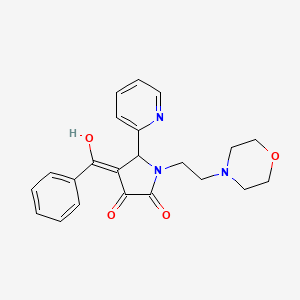
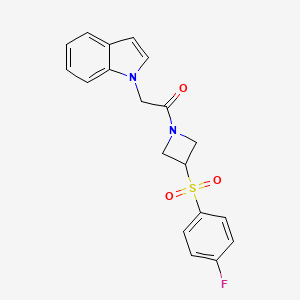
![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)
